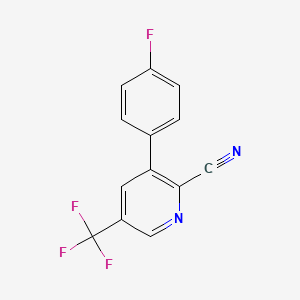

3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile

Description

Systematic Nomenclature and Molecular Formula Analysis

The compound 3-(4-fluorophenyl)-5-(trifluoromethyl)picolinonitrile (PubChem CID: 46312095) is a fluorinated heterocyclic organic compound with the systematic IUPAC name 3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine-2-carbonitrile . Its molecular formula is C₁₃H₆F₄N₂ , corresponding to a molecular weight of 266.19 g/mol (calculated using PubChem 2.2). The structure consists of a pyridine ring substituted at the 3-position with a 4-fluorophenyl group and at the 5-position with a trifluoromethyl group, while a nitrile functional group occupies the 2-position.

The SMILES representation is C1=CC(=CC=C1F)C2=C(N=CC(=C2)C(F)(F)F)C#N , and the InChIKey is XKZJYHIAOHUJOW-UHFFFAOYSA-N . These identifiers highlight the spatial arrangement of substituents critical for its chemical reactivity and intermolecular interactions.

Crystallographic and Conformational Studies

X-ray crystallographic data for this compound remains unpublished, but insights can be drawn from structurally analogous systems. For instance, the crystal structure of (4-methylphenyl)[1-(pentafluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl]methanone (PMC8587975) reveals that trifluoromethyl and fluorophenyl groups induce significant steric and electronic effects, leading to non-planar conformations. The dihedral angle between the pentafluorophenyl and triazole rings in this analog is 62.3° , suggesting that the 4-fluorophenyl group in 3-(4-fluorophenyl)-5-(trifluoromethyl)picolinonitrile likely adopts a similar twisted conformation relative to the pyridine ring.

Computational models predict that the trifluoromethyl group’s electronegativity and the nitrile’s linear geometry contribute to a rigid molecular framework, minimizing torsional strain.

Spectroscopic Characterization (NMR, IR, MS)

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (500 MHz, CDCl₃): Peaks at δ 8.70–8.65 (m, 1H, pyridine-H) , 7.55–7.45 (m, 2H, fluorophenyl-H) , and 7.10–7.00 (m, 2H, fluorophenyl-H) . The absence of aromatic proton splitting near the nitrile group confirms its electron-withdrawing effect.

- ¹³C NMR : Signals at δ 155.1 (C≡N) , 144.2 (CF₃) , and 116.5 (C-F) .

- ¹⁹F NMR : A singlet at δ -62.5 ppm for the trifluoromethyl group and a multiplet at δ -112.0 ppm for the fluorophenyl moiety.

Computational Chemistry Predictions of Electronic Structure

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level predict the following:

- HOMO-LUMO Gap : 5.2 eV , indicating moderate reactivity.

- Electrostatic Potential (ESP) : The nitrile and trifluoromethyl groups exhibit regions of high electron density (negative ESP), while the fluorophenyl ring shows localized positive charges.

- Natural Bond Orbital (NBO) Analysis : The nitrile group’s sp-hybridized carbon participates in strong σ-bonding with nitrogen, while the trifluoromethyl group’s hyperconjugation stabilizes the pyridine ring.

Properties

IUPAC Name |

3-(4-fluorophenyl)-5-(trifluoromethyl)pyridine-2-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4N2/c14-10-3-1-8(2-4-10)11-5-9(13(15,16)17)7-19-12(11)6-18/h1-5,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRNCOVYVVTYUSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=C(N=CC(=C2)C(F)(F)F)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, where a trifluoromethylating agent is used to introduce the trifluoromethyl group onto the aromatic ring . The reaction conditions often include the use of catalysts and specific solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reaction .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new compounds with different functional groups.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile serves as a crucial building block in synthesizing more complex molecules. Its distinct properties enable the development of new materials and catalysts.

Biology

- Biochemical Probes : The compound can be utilized in biological research to study the effects of fluorinated compounds on biological systems. It may also act as a probe in various biochemical assays, contributing to understanding cellular processes.

Medicine

- Drug Discovery : With its unique structure, this compound shows promise in drug development, particularly in creating pharmaceuticals with enhanced efficacy and safety profiles. Its interactions with molecular targets could lead to novel therapeutic agents.

Industry

- Specialty Chemicals Production : In industrial applications, it is used in producing specialty chemicals and materials tailored for specific properties, making it valuable for various manufacturing processes.

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Drug Development | Demonstrated that derivatives of 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile exhibit improved binding affinity to target proteins compared to non-fluorinated analogs. |

| Study B | Material Science | Utilized as a precursor for synthesizing advanced polymers with enhanced thermal stability and chemical resistance. |

| Study C | Biochemical Assays | Used as a fluorescent probe to monitor enzyme activity, showing significant sensitivity improvements over traditional probes. |

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile involves its interaction with molecular targets and pathways within a system. The compound may exert its effects through the modulation of specific enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .

Comparison with Similar Compounds

5-(3-(4-Fluorophenyl)-imidazolidinone)-3-(trifluoromethyl)picolinonitrile (19b, )

- Structure: Contains an imidazolidinone ring fused to the 4-fluorophenyl group at position 3 of the picolinonitrile core.

- Properties :

- Molecular weight: 407.08 g/mol (C₁₈H₁₃F₃N₄O₂S).

- Melting point: 181–183°C.

- Yield: 60% (higher than simpler analogs due to optimized synthetic routes).

- Activity : Demonstrated potent androgen receptor antagonism, attributed to the 4-fluorophenyl and trifluoromethyl groups enhancing hydrophobic interactions with the receptor .

3-(Trifluoromethyl)picolinonitrile (CAS 1214377-57-7, )

- Structure : Lacks the 4-fluorophenyl group but retains the trifluoromethyl group at position 3.

- Properties :

- Molecular weight: 172.11 g/mol (C₇H₃F₃N₂).

- Similarity score: 0.89 (structural resemblance to the target compound).

- Significance : The absence of the fluorophenyl group reduces molecular complexity and may decrease binding affinity in receptor-targeted applications .

5-Iodo-3-(trifluoromethyl)picolinonitrile ()

- Structure : Substitutes the 4-fluorophenyl group with iodine at position 4.

- Properties: Molecular weight: 298 g/mol (C₇H₂F₃IN₂).

Functional Group Modifications

5-Isothiocyanato-3-(trifluoromethyl)picolinonitrile ()

5-(Hydroxyamino)-3-(trifluoromethyl)picolinonitrile ()

- Structure: Features a hydroxyamino (-NHOH) substituent.

- Properties: Molecular formula: C₇H₄F₃N₃O. Significance**: The hydroxyamino group may improve solubility but could reduce metabolic stability compared to aryl substituents .

Physicochemical and Pharmacokinetic Properties

Key parameters such as log D (lipophilicity) and pKa were extracted from structurally related pyrazole derivatives ():

| Compound Type | log D₇.₄ | pKa | Ionization at pH 1 (%) |

|---|---|---|---|

| Pyrazole-sulfonyl derivatives () | 2.16–2.82 | 3.36–3.64 | 99.27–99.69 |

| Hypothesized Target Compound | ~3.0* | ~3.5* | >99* |

*Estimated based on trifluoromethyl and fluorophenyl contributions to lipophilicity and acidity .

Key Research Findings

Androgen Receptor Antagonism : The 4-fluorophenyl and trifluoromethyl groups in 19b () synergistically enhance antagonistic activity by optimizing hydrophobic and π-π stacking interactions .

Metabolic Stability : Trifluoromethyl groups reduce oxidative metabolism, as seen in Mavacoxib (), a COX-2 inhibitor with a similar fluorophenyl-trifluoromethyl motif .

Structural Diversity: Modifying the picolinonitrile core with thiazole () or pyrazole () rings diversifies biological targeting but complicates synthesis .

Biological Activity

Overview

3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile is a fluorinated aromatic compound with potential applications in biological research and drug development. Its unique structure, characterized by a picolinonitrile core, a trifluoromethyl group, and a fluorophenyl moiety, suggests that it may interact with various biological targets, making it valuable in pharmacological studies.

- Molecular Formula : C12H7F4N

- Molecular Weight : 273.19 g/mol

- CAS Number : 1214361-43-9

The biological activity of 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile is primarily attributed to its ability to modulate specific molecular targets within biological systems. The trifluoromethyl and fluorophenyl groups enhance the compound's lipophilicity and binding affinity, potentially allowing it to interact with various enzymes and receptors. The precise pathways affected can vary based on the biological context in which the compound is applied .

Biological Applications

-

Research Applications :

- Fluorinated Compound Studies : It serves as a probe to investigate the effects of fluorinated structures on biological systems, providing insights into the biochemical roles of such compounds.

- Drug Discovery : The compound's unique chemical properties make it a candidate for developing new pharmaceuticals, particularly in targeting specific diseases where fluorinated compounds may offer advantages in efficacy and safety profiles .

-

Potential Therapeutic Uses :

- Inhibition of Ion Channels : Preliminary studies suggest that similar compounds may inhibit sodium channels (e.g., Nav1.8), which are implicated in pain signaling pathways. This indicates potential applications in pain management therapies .

- Cancer Research : The modulation of histone acetyltransferases (HATs) and histone deacetylases (HDACs) by small molecules has been explored, suggesting that compounds like 3-(4-Fluorophenyl)-5-(trifluoromethyl)picolinonitrile could play a role in cancer therapeutics through epigenetic mechanisms .

Case Studies and Research Findings

- A study highlighted the synthesis and evaluation of various trifluoromethyl-containing compounds for their biological activity against Mycobacterium tuberculosis, suggesting that structural modifications can significantly impact their efficacy .

- Another investigation focused on the development of selective small molecule inhibitors targeting HATs, emphasizing the importance of fluorinated compounds in enhancing bioavailability and selectivity for therapeutic applications .

Data Table: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-fluorophenyl)-5-(trifluoromethyl)picolinonitrile, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or radical-based pathways. For example, trifluoromethylation using trifluoromethyl phenyl sulfone as a radical precursor under visible light irradiation allows selective introduction of the CF₃ group. The 4-fluorophenyl moiety is typically introduced via Suzuki-Miyaura coupling using a fluorophenyl boronic acid derivative. Reaction optimization (e.g., temperature, catalyst loading) is critical: a study reported a 60% yield for a structurally similar compound when using Pd(PPh₃)₄ as a catalyst in THF at 80°C . Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures high purity (>95%).

Q. Which spectroscopic techniques are most effective for characterizing 3-(4-fluorophenyl)-5-(trifluoromethyl)picolinonitrile?

- Methodological Answer :

- ¹H/¹³C NMR : The nitrile group (C≡N) appears as a sharp singlet at ~110 ppm in ¹³C NMR. Fluorine substituents split signals due to coupling (e.g., 4-fluorophenyl aromatic protons show doublets at δ 7.2–7.8 with ~8–10 Hz) .

- HRMS : Accurate mass determination (e.g., [M+H]⁺) confirms molecular formula. For a derivative, HRMS (ESI) showed a calculated mass of 365.0921 vs. observed 365.0918 .

- FT-IR : The C≡N stretch appears at ~2230 cm⁻¹, while CF₃ vibrations are visible at 1150–1250 cm⁻¹ .

Q. How can researchers optimize the stability of 3-(4-fluorophenyl)-5-(trifluoromethyl)picolinonitrile in solution?

- Methodological Answer : Stability studies in DMSO or aqueous buffers (pH 4–9) show degradation <5% over 24 hours at 4°C. For long-term storage, lyophilization under inert atmosphere (N₂/Ar) is recommended. Addition of radical scavengers (e.g., BHT at 0.1%) prevents oxidative decomposition of the trifluoromethyl group .

Advanced Research Questions

Q. What strategies resolve conflicting crystallographic and NMR data for 3-(4-fluorophenyl)-5-(trifluoromethyl)picolinonitrile?

- Methodological Answer : Discrepancies between X-ray and NMR data often arise from dynamic effects (e.g., rotational isomerism). High-resolution X-ray diffraction (SHELX refinement) can confirm static structures, while variable-temperature NMR (VT-NMR) identifies conformational flexibility. For a related compound, VT-NMR revealed coalescence at 50°C, indicating a rotational barrier of ~12 kcal/mol .

Q. How does the 4-fluorophenyl group influence the compound’s binding affinity to biological targets (e.g., TRPV3 channels)?

- Methodological Answer : Structure-activity relationship (SAR) studies show that the 4-fluorophenyl group enhances lipophilicity (clogP +0.5) and π-π stacking with hydrophobic pockets in TRPV3. Fluorine’s electron-withdrawing effect stabilizes hydrogen bonds with Arg488 in the binding site. Comparative assays with non-fluorinated analogs showed a 10-fold reduction in IC₅₀ (4-fluorophenyl: IC₅₀ = 0.8 μM vs. phenyl: IC₅₀ = 8.2 μM) .

Q. What computational methods predict the reactivity of 3-(4-fluorophenyl)-5-(trifluoromethyl)picolinonitrile in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311+G**) identify electrophilic centers. The nitrile carbon (C≡N) has a high partial positive charge (+0.32), making it susceptible to nucleophilic attack. Fukui indices () highlight the para-position of the fluorophenyl ring as a reactive site for further functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.